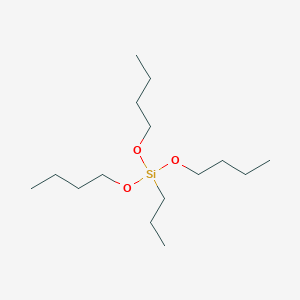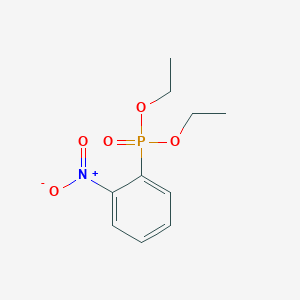
3,4-Difluorotiofeno
Descripción general
Descripción
3,4-Difluorothiophene is a fluorinated derivative of thiophene, a five-membered heterocyclic compound containing sulfur.
Aplicaciones Científicas De Investigación
3,4-Difluorothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers for applications in organic solar cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s unique electronic properties make it a valuable building block in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: 3,4-Difluorothiophene is used in the design of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
3,4-Difluorothiophene is a chemical compound used in the synthesis of various organic materials. The primary targets of this compound are typically organic molecules that can undergo reactions with 3,4-Difluorothiophene to form more complex structures .
Mode of Action
The mode of action of 3,4-Difluorothiophene involves its interaction with other organic molecules in chemical reactions. It can participate in various types of reactions, including substitution and addition reactions, to form new compounds .
Biochemical Pathways
The exact biochemical pathways affected by 3,4-Difluorothiophene can vary depending on the specific reactions it is involved in. In general, it is used to synthesize more complex organic compounds, potentially affecting the pathways these compounds are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Difluorothiophene are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body fairly quickly. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body .
Result of Action
The molecular and cellular effects of 3,4-Difluorothiophene’s action depend on the specific reactions it participates in. For example, in the synthesis of organic solar cells, it contributes to the formation of the active layer that absorbs sunlight and generates electricity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Difluorothiophene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorothiophene typically involves the direct fluorination of thiophene. One common method is the reaction of thiophene with molecular fluorine (F₂) under controlled conditions. This process requires careful handling due to the high reactivity of fluorine .
Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃). These reagents provide a more controlled fluorination process, yielding 3,4-Difluorothiophene with high selectivity .
Industrial Production Methods: In industrial settings, the production of 3,4-Difluorothiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Difluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in 3,4-Difluorothiophene can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: Oxidation of 3,4-Difluorothiophene can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Polymerization Reactions: 3,4-Difluorothiophene can be polymerized to form conjugated polymers with unique electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Depending on the substituent introduced, products can include various functionalized thiophenes.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Comparación Con Compuestos Similares
3-Fluorothiophene: Contains a single fluorine atom at the 3 position.
2,5-Difluorothiophene: Contains fluorine atoms at the 2 and 5 positions.
3,4,5-Trifluorothiophene: Contains three fluorine atoms at the 3, 4, and 5 positions.
Uniqueness: 3,4-Difluorothiophene is unique due to the specific positioning of the fluorine atoms, which significantly alters its electronic properties compared to other fluorinated thiophenes. This makes it particularly valuable in applications requiring precise control over electronic characteristics .
Propiedades
IUPAC Name |
3,4-difluorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBDPMYKKYHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617832 | |
| Record name | 3,4-Difluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19259-15-5 | |
| Record name | 3,4-Difluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
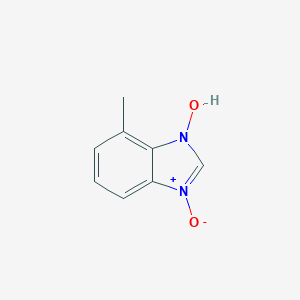
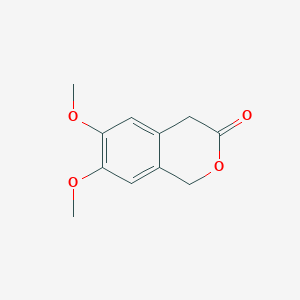


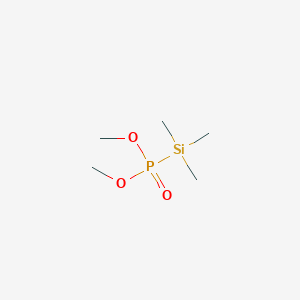
![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)




